molecular formula C12H18N2O4 B2622227 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 2193065-23-3

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2622227
CAS RN: 2193065-23-3
M. Wt: 254.286
InChI Key: VFLQYBUKSHIQRQ-UHFFFAOYSA-N
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Description

The compound “1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is likely to be an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions to reveal the free amine . The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and with amines to form amides.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing a Boc group are stable under basic conditions but sensitive to acids . The presence of the pyrrole ring would confer aromatic stability to the molecule.

Mechanism of Action

Target of Action

It’s known that this compound belongs to the class of tert-butoxycarbonyl (boc)-protected amino acids . Boc-protected amino acids are commonly used in peptide synthesis, where they serve as building blocks for the formation of larger peptide chains .

Mode of Action

The compound 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, as a Boc-protected amino acid, primarily acts as a protective agent for the amino group during peptide synthesis . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability allows for selective reactions to occur on other parts of the molecule without affecting the protected amino group .

Biochemical Pathways

The compound 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid plays a crucial role in the synthesis of peptides . It’s involved in the formation of peptide bonds, which are the links between individual amino acids in a peptide chain. The exact biochemical pathways affected by this compound would depend on the specific peptide being synthesized.

Pharmacokinetics

It’s known that boc-protected amino acids, in general, have properties that make them suitable for use in peptide synthesis . These properties include stability to various reaction conditions and the ability to be selectively deprotected when needed .

Result of Action

The primary result of the action of 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is the successful synthesis of peptides with the desired sequence of amino acids . The Boc group can be selectively removed when it’s no longer needed, allowing for the next step in the peptide synthesis process to occur .

Action Environment

The action of 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be influenced by various environmental factors. For instance, the presence of certain reagents can trigger the removal of the Boc group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and pH .

Future Directions

The future directions for this compound would depend on its specific applications. Given its structure, it could potentially be used in the synthesis of peptides or other organic compounds .

properties

IUPAC Name

2,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-7-6-9(10(15)16)8(2)14(7)13-11(17)18-12(3,4)5/h6H,1-5H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLQYBUKSHIQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1NC(=O)OC(C)(C)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

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